molecular formula C11H12D4O B1148889 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene CAS No. 1219804-78-0

4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene

Cat. No. B1148889
CAS RN: 1219804-78-0
M. Wt: 168.2687871
InChI Key:
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Description

“4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene” is a deuterated derivative of butylmethoxybenzene. Deuterated compounds are often used in various fields such as NMR spectroscopy, where the presence of deuterium allows for detailed structural analysis .


Synthesis Analysis

The synthesis of similar compounds often involves Friedel-Crafts alkylation, a type of electrophilic aromatic substitution reaction . For instance, 1,4-dimethoxybenzene can be alkylated using tert-butyl alcohol in the presence of sulfuric acid .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as GC-MS analysis and 1H NMR . The compound likely has a benzene ring with a butyl group and a trideuteriomethoxy group attached .


Chemical Reactions Analysis

The compound, like other aromatic compounds, is likely to undergo electrophilic aromatic substitution reactions . The presence of the butyl and methoxy groups may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound are not available, similar compounds like benzene are nonpolar and immiscible with water but readily miscible with organic solvents .

Mechanism of Action

The mechanism of action for reactions involving similar compounds often involves the formation of a carbocation intermediate . In the case of Friedel-Crafts alkylation, the carbocation serves as the electrophile .

properties

IUPAC Name

4-butyl-2-deuterio-1-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBLRGZSVKMPDX-OKIJRMHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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